molecular formula C17H14BrNS B14207886 3-Benzyl-6-bromo-2-(methylsulfanyl)quinoline CAS No. 918439-71-1

3-Benzyl-6-bromo-2-(methylsulfanyl)quinoline

Cat. No.: B14207886
CAS No.: 918439-71-1
M. Wt: 344.3 g/mol
InChI Key: QGHDBRJRJFZXMQ-UHFFFAOYSA-N
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Description

3-Benzyl-6-bromo-2-(methylsulfanyl)quinoline is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are used in various therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-6-bromo-2-(methylsulfanyl)quinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination of 2-(methylsulfanyl)quinoline followed by benzylation. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and benzyl chloride for the benzylation step. The reactions are usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-6-bromo-2-(methylsulfanyl)quinoline undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions.

Major Products Formed

    Oxidation: 3-Benzyl-6-bromo-2-(methylsulfinyl)quinoline, 3-Benzyl-6-bromo-2-(methylsulfonyl)quinoline.

    Reduction: 3-Benzyl-2-(methylsulfanyl)quinoline.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-Benzyl-6-bromo-2-(methylsulfanyl)quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities. It is also used as an intermediate in the synthesis of other pharmaceutical compounds.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of 3-Benzyl-6-bromo-2-(methylsulfanyl)quinoline is not fully understood but is believed to involve interactions with various molecular targets. The bromine and methylsulfanyl groups may enhance its binding affinity to specific enzymes or receptors, leading to its biological effects. The quinoline core is known to interact with DNA and proteins, potentially disrupting cellular processes and leading to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    3-Benzyl-6-bromo-2-methoxyquinoline: Similar structure but with a methoxy group instead of a methylsulfanyl group.

    6-Bromo-2-methylquinoline: Lacks the benzyl group, used in various synthetic applications.

    2-(Methylsulfanyl)quinoline: Lacks the bromine and benzyl groups, used as a precursor in the synthesis of more complex quinoline derivatives.

Uniqueness

3-Benzyl-6-bromo-2-(methylsulfanyl)quinoline is unique due to the combination of bromine, benzyl, and methylsulfanyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

918439-71-1

Molecular Formula

C17H14BrNS

Molecular Weight

344.3 g/mol

IUPAC Name

3-benzyl-6-bromo-2-methylsulfanylquinoline

InChI

InChI=1S/C17H14BrNS/c1-20-17-14(9-12-5-3-2-4-6-12)10-13-11-15(18)7-8-16(13)19-17/h2-8,10-11H,9H2,1H3

InChI Key

QGHDBRJRJFZXMQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C2C=C(C=CC2=N1)Br)CC3=CC=CC=C3

Origin of Product

United States

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